molecular formula C13H15N3OS2 B2637981 4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide CAS No. 478063-51-3

4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide

Cat. No. B2637981
CAS RN: 478063-51-3
M. Wt: 293.4
InChI Key: FXFCHHRDTJAIRX-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide” is a chemical compound . It is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .


Molecular Structure Analysis

The molecular structure of this compound involves a thiadiazole ring, which is a type of heterocyclic compound. The thiadiazole ring is connected to a benzenecarboxamide group and a methyl group . For a more detailed structural analysis, techniques like NMR spectroscopy are typically used .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not provided in the available resources. Typically, properties like melting point, boiling point, solubility, and stability would be determined experimentally .

Scientific Research Applications

Antimicrobial and Antifungal Action

A study has extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems through the synthesis of various thiadiazol-2-yl-arylsulfonamides and benzamides. Notably, compounds with a structure containing two cycles of 1,3,4-thiadiazole were synthesized. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their potential for further research due to their significant antimicrobial activity (Sych et al., 2019).

Pharmacological Properties

Another study focused on the cyclization of thiosemicarbazides to produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds were evaluated for their effects on the central nervous system (CNS) in mice, which could provide insight into their potential therapeutic applications (Maliszewska-Guz et al., 2005).

Complex Formation and Structural Analysis

Research on the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd ions has contributed to understanding the structural aspects of such compounds. The study used IR, NMR spectroscopy, and mass spectrometry for characterization, shedding light on the structure of the complexes formed, which could be of interest in materials science and catalysis (Adhami et al., 2012).

Reactions with Bases

Investigations into the reactions of certain furan carboxylate derivatives with bases have revealed the formation of novel compounds. This research can enhance understanding of the chemical behavior of thiadiazole compounds under various conditions, potentially leading to the discovery of new reactions and applications in organic synthesis (Remizov et al., 2019).

Fungicidal Activity

A study on the condensation of amino-triazole and amino-triazin with cyanoacetate yielded derivatives exhibiting fungicidal activity. Such findings are crucial for developing new agrochemicals and studying the bioactivity of thiadiazole compounds (El-Telbani et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

properties

IUPAC Name

4-methyl-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-3-5-11(6-4-9)12(17)14-7-8-18-13-10(2)15-16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCHHRDTJAIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCSC2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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